Trifluoro(3-iodopropyl)silane
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Overview
Description
Trifluoro(3-iodopropyl)silane is an organosilicon compound characterized by the presence of trifluoromethyl and iodopropyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(3-iodopropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-iodopropylsilane with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(3-iodopropyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can convert the silicon atom to higher oxidation states, resulting in the formation of siloxanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of trifluoro(3-alkylpropyl)silane derivatives.
Reduction: Formation of trifluorosilane derivatives.
Oxidation: Formation of siloxane compounds.
Scientific Research Applications
Trifluoro(3-iodopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of superhydrophobic coatings and materials with unique surface properties
Mechanism of Action
The mechanism by which trifluoro(3-iodopropyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group imparts hydrophobicity and stability, while the iodopropyl group allows for further functionalization. These interactions can influence molecular pathways and enhance the reactivity of the compound in various applications .
Comparison with Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Used in the synthesis of silsesquioxane-based polymers and hydrophobic silica aerogels.
Trifluorosilane: A simpler compound with applications in etching and surface modification.
Uniqueness: Trifluoro(3-iodopropyl)silane is unique due to the presence of both trifluoromethyl and iodopropyl groups, which provide a combination of hydrophobicity, reactivity, and potential for further functionalization. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
62141-83-7 |
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Molecular Formula |
C3H6F3ISi |
Molecular Weight |
254.06 g/mol |
IUPAC Name |
trifluoro(3-iodopropyl)silane |
InChI |
InChI=1S/C3H6F3ISi/c4-8(5,6)3-1-2-7/h1-3H2 |
InChI Key |
NCCJPYDNMQBJBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](F)(F)F)CI |
Origin of Product |
United States |
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